Cas no 866008-15-3 (N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide)

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide is a specialized organic compound featuring a unique molecular structure combining cyano, fluoro, and phenoxy functional groups. Its key advantages include high reactivity due to the electron-withdrawing cyano and fluoro substituents, enhancing its utility in nucleophilic substitution and coupling reactions. The thioether linkage provides stability while enabling further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for bioactive molecule development. Its well-defined synthesis pathway ensures consistent purity, making it suitable for precision applications in medicinal chemistry and material science.
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide structure
866008-15-3 structure
Product Name:N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide
CAS No:866008-15-3
MF:C21H15FN2O2S
MW:378.419407129288
CID:5713415
PubChem ID:3308338
Update Time:2025-06-14

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS005108272
    • N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide
    • 866008-15-3
    • MS-2683
    • N-[2-(2-cyano-3-fluorophenyl)sulfanylphenyl]-2-phenoxyacetamide
    • Acetamide, N-[2-[(2-cyano-3-fluorophenyl)thio]phenyl]-2-phenoxy-
    • Inchi: 1S/C21H15FN2O2S/c22-17-9-6-12-19(16(17)13-23)27-20-11-5-4-10-18(20)24-21(25)14-26-15-7-2-1-3-8-15/h1-12H,14H2,(H,24,25)
    • InChI Key: SJISBYUJKYXWCK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1C#N)F)C1=CC=CC=C1NC(COC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 378.08382706g/mol
  • Monoisotopic Mass: 378.08382706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 87.4Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 577.6±50.0 °C(Predicted)
  • pka: 12.81±0.70(Predicted)

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634114-1mg
N-(2-((2-cyano-3-fluorophenyl)thio)phenyl)-2-phenoxyacetamide
866008-15-3 98%
1mg
¥535.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634114-2mg
N-(2-((2-cyano-3-fluorophenyl)thio)phenyl)-2-phenoxyacetamide
866008-15-3 98%
2mg
¥536.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634114-5mg
N-(2-((2-cyano-3-fluorophenyl)thio)phenyl)-2-phenoxyacetamide
866008-15-3 98%
5mg
¥573.00 2024-04-28

Additional information on N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide

Comprehensive Overview of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide (CAS No. 866008-15-3)

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide (CAS No. 866008-15-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique structural framework, combining a cyano-fluorophenyl moiety with a phenoxyacetamide backbone, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its sulfanyl linkage, which contributes to its stability and reactivity under various conditions.

In recent years, the demand for fluorinated compounds and cyano-containing derivatives has surged due to their versatility in medicinal chemistry. The presence of both fluorine and cyano groups in this compound enhances its bioavailability and binding affinity, making it a candidate for targeting specific enzymes or receptors. Studies have explored its potential as a kinase inhibitor or antimicrobial agent, aligning with the growing focus on precision medicine and antibiotic resistance.

The synthesis of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide involves multi-step organic reactions, including arylthioether formation and amide coupling. Its CAS No. 866008-15-3 serves as a critical identifier for regulatory and commercial purposes, ensuring accurate classification in global chemical databases. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm its purity and structural integrity.

From an industrial perspective, this compound aligns with the trend toward green chemistry and sustainable synthesis. Researchers are investigating solvent-free or catalytic methods to produce it efficiently, reducing environmental impact. Its phenoxyacetamide segment also opens doors for applications in crop protection, as similar structures are known to exhibit herbicidal or fungicidal properties.

Frequently asked questions about CAS No. 866008-15-3 include inquiries about its solubility, storage conditions, and commercial availability. Suppliers often highlight its compatibility with polar organic solvents, such as DMSO or acetonitrile, and recommend storage in cool, dry environments to prevent degradation. The compound's molecular weight and logP value are also key metrics for researchers evaluating its pharmacokinetic properties.

In summary, N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide represents a promising scaffold for diverse applications. Its structural complexity and functional groups make it a valuable tool for drug design and agrochemical development. As scientific advancements continue, this compound is likely to play a pivotal role in addressing challenges in healthcare and agriculture.

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